
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate is an organic compound with the molecular formula C13H18O5. It is a unique chemical entity known for its distinctive structure, which includes a cyclononene ring with two ester groups and a ketone group. This compound is often used in research and industrial applications due to its interesting chemical properties and potential for various reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate typically involves the esterification of 9-oxo-2-cyclononene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 9-oxo-2-cyclononene-1,2-dicarboxylic acid.
Reduction: Dimethyl 9-hydroxy-2-cyclononene-1,2-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester groups and the ketone group play crucial roles in its reactivity and interactions with enzymes and other proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: Another ester with a similar structure but with a furan ring instead of a cyclononene ring.
Dimethyl 4,4’-biphenyldicarboxylate: Contains biphenyl rings and is used in similar applications.
Uniqueness
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate is unique due to its cyclononene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications where its particular reactivity is advantageous.
Propiedades
Número CAS |
68151-63-3 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
dimethyl (2E)-9-oxocyclonon-2-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H18O5/c1-17-12(15)9-7-5-3-4-6-8-10(14)11(9)13(16)18-2/h7,11H,3-6,8H2,1-2H3/b9-7+ |
Clave InChI |
RVUTWNXVYDDMRP-VQHVLOKHSA-N |
SMILES isomérico |
COC(=O)C/1C(=O)CCCCC/C=C1/C(=O)OC |
SMILES canónico |
COC(=O)C1C(=O)CCCCCC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)
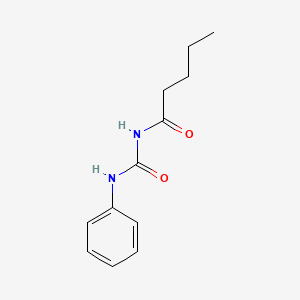

![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)
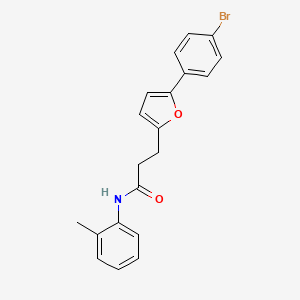
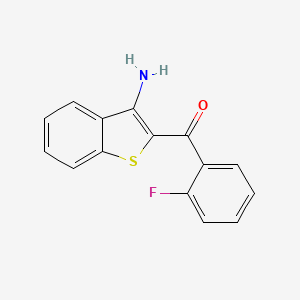

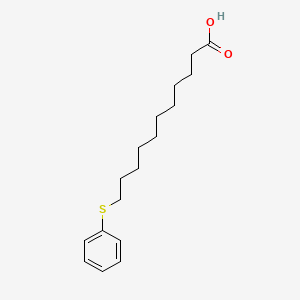

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)
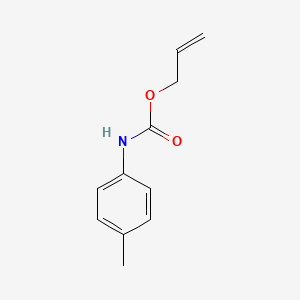
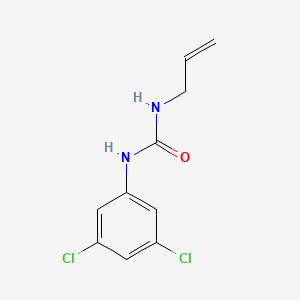
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
